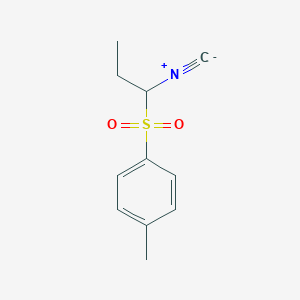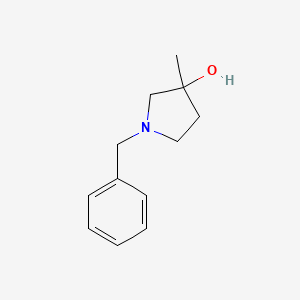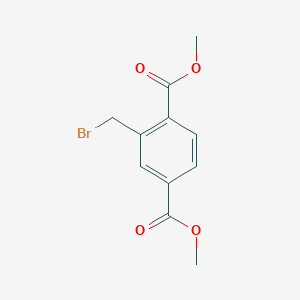
1-エチル-1-トシルメチルイソシアニド
説明
1-Ethyl-1-tosylmethyl isocyanide is a useful research compound. Its molecular formula is C11H13NO2S and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-1-tosylmethyl isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-1-tosylmethyl isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成
「1-エチル-1-トシルメチルイソシアニド」(TosMIC)は、医薬品において重要なイミダゾール系化合物の合成に使用できます。 一例として、TosMICと1,2-フェニレンジアミンおよびグリオキシル酸誘導体を用いたマイクロ波照射によるファン・ロイゼン三成分反応があります .
医薬品化学
TosMICのようなイソシアニドは、他のニトリルと同様の双極子モーメントを持ち、親油性とみなされます。 この特徴は、化合物の生体利用能と反応性に影響を与えるため、医薬品化学者にとって重要です .
グリーンケミストリー
イソシアニドは多くの出版物に記載されており、研究における広範な使用を示しています。 TosMICに関する具体的なデータは限られていますが、その一般的なクラスは、持続可能な化学の用途で精力的に研究されています .
Safety and Hazards
将来の方向性
TosMIC, an α-acidic isocyanide, has emerged as a privileged reagent to access biologically relevant scaffolds . It has significant advancements in the construction of fused heterocycles viz. pyrroles, benzimidazoles, imidazopyridines . Therefore, the future directions of 1-Ethyl-1-tosylmethyl isocyanide could be in the field of organic synthesis, particularly in the synthesis of biologically relevant scaffolds .
作用機序
Target of Action
1-Ethyl-1-tosylmethyl isocyanide, also known as Tosylmethyl isocyanide or TosMIC, is primarily used as a synthon in organic synthesis . Its primary targets are ketones, which it converts into nitriles .
Mode of Action
TosMIC is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group enhances the acidity of the α-protons and acts as a good leaving group . The isocyanide group’s unique properties, such as the oxidation of the carbon atom, drive multiple reactions .
Biochemical Pathways
TosMIC can be used as a C-N=C synthon for the synthesis of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles, and many more . The conversion of ketones to the homologous nitriles can also be formally described as a "reductive nitrilation" .
Result of Action
The primary result of TosMIC’s action is the conversion of a ketone into a nitrile with one additional carbon atom in a single pot . This conversion is a key step in the synthesis of various heterocycles .
Action Environment
The action of TosMIC is influenced by environmental factors such as the presence of a primary alcohol. The reaction is considerably speeded up in the presence of MeOH or EtOH . The use of an excess of a primary alkyl alcohol also favors the formation of a 4-alkoxy-2-oxazoline , so the amount of primary alcohol must be controlled judiciously .
生化学分析
Biochemical Properties
1-Ethyl-1-tosylmethyl isocyanide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds such as pyrroles, oxazoles, and imidazoles . It interacts with various enzymes and proteins, including those involved in the Van Leusen reaction, where it acts as a synthon for the formation of nitriles . The isocyanide group in 1-Ethyl-1-tosylmethyl isocyanide is highly reactive and can form covalent bonds with nucleophilic centers in biomolecules, facilitating the synthesis of complex organic structures .
Cellular Effects
1-Ethyl-1-tosylmethyl isocyanide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit the activity of certain enzymes, such as fatty acid biosynthetic enzymes (FabF) and hexosamine pathway enzymes (GlmS), by covalently binding to their active site cysteines . This inhibition can lead to alterations in cell function, including changes in metabolic flux and gene expression patterns .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-1-tosylmethyl isocyanide involves its ability to act as a one-carbon synthon in various chemical reactions . The isocyanide group can undergo addition-type reactions, forming covalent bonds with electrophilic centers in biomolecules . This reactivity is driven by the oxidation of the carbon atom in the isocyanide group, which facilitates the formation of nitriles and other heterocyclic compounds . Additionally, the tosyl group enhances the acidity of the α-protons, making them more susceptible to deprotonation and subsequent reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, 1-Ethyl-1-tosylmethyl isocyanide exhibits stability at room temperature and does not decompose easily . Over time, its effects on cellular function can vary depending on the experimental conditions and the duration of exposure . Long-term studies have shown that it can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism . Its stability and reactivity make it a reliable reagent for various biochemical applications .
Dosage Effects in Animal Models
The effects of 1-Ethyl-1-tosylmethyl isocyanide in animal models vary with different dosages . At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cytotoxicity and inhibition of cytochrome P450 enzymes . These dosage-dependent effects highlight the importance of optimizing the concentration of 1-Ethyl-1-tosylmethyl isocyanide in experimental settings to achieve desired outcomes without adverse effects .
Metabolic Pathways
1-Ethyl-1-tosylmethyl isocyanide is involved in several metabolic pathways, particularly those related to the synthesis of heterocyclic compounds . It interacts with enzymes such as FabF and GlmS, leading to the inhibition of fatty acid biosynthesis and the hexosamine pathway . These interactions can result in changes in metabolic flux and the accumulation of specific metabolites . The compound’s ability to covalently modify enzyme active sites underscores its potential as a valuable tool in metabolic studies .
Transport and Distribution
Within cells and tissues, 1-Ethyl-1-tosylmethyl isocyanide is transported and distributed through interactions with various transporters and binding proteins . Its localization and accumulation can be influenced by factors such as cellular uptake mechanisms and the presence of specific binding partners . Understanding these transport and distribution dynamics is crucial for optimizing its use in biochemical applications .
Subcellular Localization
The subcellular localization of 1-Ethyl-1-tosylmethyl isocyanide can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions .
特性
IUPAC Name |
1-(1-isocyanopropylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-4-11(12-3)15(13,14)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLITUPWOVBUZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607544 | |
| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-81-0 | |
| Record name | 1-[(1-Isocyanopropyl)sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Isocyanopropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)





![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)
![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)


